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Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B15588752

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3,5-diglucoside is an anthocyanin, a natural water-soluble pigment found in a
variety of dark-colored fruits and flowers, including pomegranates, blueberries, and
blackcurrants.[1][2] Anthocyanins are well-regarded for their antioxidant properties, which are
attributed to their ability to scavenge free radicals and chelate metal ions. Delphinidin, the
aglycone of delphinidin 3,5-diglucoside, is particularly noted for its potent antioxidant and
anti-inflammatory effects.[3][4] The glycosylation pattern of anthocyanins can influence their
stability, bioavailability, and antioxidant activity. This document provides detailed application
notes and protocols for the assessment of the antioxidant capacity of delphinidin 3,5-
diglucoside using common in vitro assays.

Physicochemical Properties

Property Value Source
Chemical Formula C27H31017% [1][5]
Molecular Weight 627.5 g/mol [5]
Appearance Solid [5]
Solubility Water-soluble [1]
Natural Sources Pomegranates, Crocus sieberi [5]
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Antioxidant Capacity Data

Direct quantitative antioxidant capacity data for pure delphinidin 3,5-diglucoside is limited in
publicly available literature. However, data for the aglycone, delphinidin, and its other
glycosides provide a valuable reference for its potential activity. The antioxidant capacity of
anthocyanins is influenced by the number and position of hydroxyl groups and the extent of
glycosylation. Generally, a higher number of hydroxyl groups on the B-ring, as seen in
delphinidin, correlates with higher antioxidant activity.[6] Some studies suggest that
glycosylation, particularly diglycosylation at the 3 and 5 positions, may slightly decrease the
antioxidant activity compared to the aglycone.[7]

The following tables summarize the antioxidant capacity of delphinidin and related compounds
from various assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron
to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the IC50
value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH

radicals.
Compound IC50 / EC50 (pM) Comments Source
Delphinidin 3.74 [7]
Delphinidin 3-O- Lower activity than 7]
glucoside delphinidin
Ascorbic Acid
7.28 [7]
(Reference)

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation
(ABTSe+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC),
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where the antioxidant activity of a compound is compared to that of Trolox, a water-soluble
vitamin E analog.

Compound Antioxidant Activity Comments Source

Delphinidin Higher than petunidin [8]

Reactivity sequence:

cyanidin-3-glucoside =

Delphinidin 3- Lower than cyanidin cyanidin-3,5- 7]
glucoside 3-glucoside diglucoside >

delphinidin-3-

glucoside

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from
damage by peroxyl radicals. The results are typically expressed as micromoles of Trolox
Equivalents (TE) per micromole or milligram of the compound.

No direct ORAC values for delphinidin 3,5-diglucoside were found in the searched literature.
Data for related compounds is presented for comparison.

Potential Signaling Pathways

The antioxidant effects of delphinidin and its glycosides are not solely due to direct radical
scavenging but also involve the modulation of cellular signaling pathways that control
endogenous antioxidant defenses.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial
role in the cellular defense against oxidative stress.[9][10][11] Upon activation by antioxidants
like delphinidin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response
Element (ARE) in the promoter region of various antioxidant and detoxification genes.[9][11]
This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1),
NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[10] Studies on
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delphinidin have shown that it can activate the Nrf2/ARE pathway, suggesting a similar
mechanism for its glycosides.[9][10][11]
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Caption: Proposed Nrf2/ARE signaling pathway activation by delphinidin 3,5-diglucoside.

MAPK Signaling Pathway
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The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular
processes, including cell proliferation, differentiation, and apoptosis.[3] Oxidative stress can
activate certain MAPK pathways, leading to cellular damage. Delphinidin has been shown to
modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like ERK,
JNK, and p38, thereby mitigating oxidative stress-induced cellular damage.[3][12] This
suggests that delphinidin 3,5-diglucoside may also exert its antioxidant effects in part
through the regulation of the MAPK pathway.[13]
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Caption: Proposed modulation of the MAPK signaling pathway by delphinidin 3,5-
diglucoside.

Experimental Protocols
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The following are generalized protocols for common antioxidant capacity assays that can be
adapted for testing delphinidin 3,5-diglucoside. It is recommended to perform a pilot study to
determine the optimal concentration range for the test compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an
antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow,
which can be measured spectrophotometrically at approximately 517 nm.[14]

Materials:

Delphinidin 3,5-diglucoside

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol (analytical grade)

96-well microplate

Microplate reader

Ascorbic acid or Trolox (as a positive control)
Procedure:

e Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
Keep the solution in a dark container to protect it from light.

e Preparation of Sample and Standard Solutions:

o Prepare a stock solution of delphinidin 3,5-diglucoside in an appropriate solvent (e.g.,
methanol or a buffer).

o Prepare a series of dilutions of the stock solution to obtain a range of concentrations for
testing.

o Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).
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e Assay:

o To each well of a 96-well microplate, add 100 pL of the sample or standard solution at
different concentrations.

o Add 100 pL of the DPPH solution to each well.
o For the blank, add 100 pL of the solvent and 100 uL of the DPPH solution.
o For the control, add 100 pL of the sample solvent and 100 pL of methanol/ethanol.

o Incubate the plate in the dark at room temperature for 30 minutes.

o

Measure the absorbance at 517 nm using a microplate reader.

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where:

o A _blank is the absorbance of the blank.
o A_sample is the absorbance of the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the
concentration of the sample.
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Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay
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Principle: This assay involves the generation of the ABTS radical cation (ABTSe+), which has a
characteristic blue-green color. In the presence of an antioxidant, the ABTSe+ is reduced,
leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.
[15]

Materials:
o Delphinidin 3,5-diglucoside
e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
o Potassium persulfate
o Phosphate buffered saline (PBS) or ethanol
e 96-well microplate
e Microplate reader
e Trolox (as a positive control)
Procedure:
o Preparation of ABTS Radical Cation (ABTSe+) Solution:
o Prepare a 7 mM aqueous solution of ABTS.
o Prepare a 2.45 mM aqueous solution of potassium persulfate.

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours. This forms the ABTSe+ stock solution.

o Preparation of Working ABTSe+ Solution:

o Dilute the ABTSe+ stock solution with PBS or ethanol to an absorbance of 0.70 + 0.02 at
734 nm.

e Preparation of Sample and Standard Solutions:
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o Prepare a stock solution of delphinidin 3,5-diglucoside.
o Prepare a series of dilutions of the stock solution.

o Prepare a series of dilutions of the Trolox standard.

e Assay:

[¢]

To each well of a 96-well microplate, add 20 pL of the sample or standard solution.

[¢]

Add 180 pL of the working ABTSe+ solution to each well.

[e]

Incubate the plate at room temperature for 6 minutes.

Measure the absorbance at 734 nm.

o

o Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control -
A_sample) / A_control] * 100 Where:

o A_control is the absorbance of the ABTSe+ solution without the sample.
o A_sample is the absorbance of the ABTSe+ solution with the sample.

A standard curve is generated by plotting the percentage of inhibition against the
concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox
Equivalent Antioxidant Capacity (TEAC).
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Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay
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Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in
fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH
(2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the
area under the fluorescence decay curve (AUC).

Materials:

Delphinidin 3,5-diglucoside
e Fluorescein sodium salt
e AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
e Phosphate buffer (75 mM, pH 7.4)
o Black 96-well microplate
e Fluorescence microplate reader with temperature control
e Trolox (as a positive control)
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of fluorescein in phosphate buffer.
o Prepare a fresh solution of AAPH in phosphate buffer just before use.
o Prepare a stock solution of Trolox in phosphate buffer.
o Preparation of Sample and Standard Solutions:
o Prepare a series of dilutions of delphinidin 3,5-diglucoside in phosphate buffer.
o Prepare a series of dilutions of the Trolox standard in phosphate buffer.

e Assay:
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o Set the fluorescence microplate reader to an excitation wavelength of ~485 nm and an
emission wavelength of ~520 nm, and pre-heat to 37°C.

o To each well of a black 96-well microplate, add 150 uL of the fluorescein working solution.
o Add 25 uL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.
o Incubate the plate at 37°C for 10-15 minutes.

o Initiate the reaction by adding 25 pL of the AAPH solution to all wells.

[e]

Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

Calculation:
o Calculate the Area Under the Curve (AUC) for each sample and standard.

o Subtract the AUC of the blank from the AUC of the samples and standards to obtain the
net AUC.

o Create a standard curve by plotting the net AUC against the Trolox concentration.

o The ORAC value of the sample is calculated from the standard curve and expressed as
Trolox Equivalents (TE).
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Caption: Workflow for the ORAC assay.
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Conclusion

Delphinidin 3,5-diglucoside is a promising natural compound with significant antioxidant
potential. While direct quantitative data for this specific molecule is still emerging, the
information available for its aglycone and other glycosides provides a strong foundation for its
evaluation. The protocols and pathway information provided in these application notes offer a
comprehensive guide for researchers to assess the antioxidant capacity of delphinidin 3,5-
diglucoside and to explore its mechanisms of action. Further research is warranted to
establish a more complete antioxidant profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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